LacMP per OAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

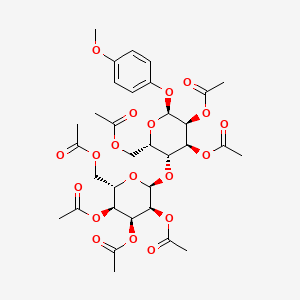

“LacMP per OAc” is a versatile chemical compound used in scientific research. It offers unique properties for various applications, including catalysis, drug delivery, and materials synthesis. The English name for “LacMP per OAc” is “4-Methoxyphenyl 4-O- (2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)-2,3,6-tri-O-acetyl-beta-D-glucopyranoside” and its CAS number is 160227-12-3 .

Physical And Chemical Properties Analysis

“LacMP per OAc” has a density of 1.361g/cm3 . Its boiling point is 738.9ºC at 760 mmHg . The flashpoint is 299.362ºC . Unfortunately, the melting point and other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Industrial Biocatalytic Applications

Given that LacMP has optimal activity under neutral and alkaline oxidation reaction conditions, it could be a potential candidate for industrial biocatalytic applications .

Dye Degradation

Laccases, like LacMP, are known to be used in “green” biotechnological applications such as dye degradation . They can potentially degrade some recalcitrant synthetic dyes .

Synthesis of Aromatic Compounds

Laccases are also used in the synthesis of aromatic compounds . Given the broad substrate range of laccases, LacMP could be used in this field .

4. Paper Pulp Bio-bleaching and Pitch Control Laccases are used in paper pulp bio-bleaching and pitch control . LacMP, with its unique properties, could potentially be used in these applications .

Morphogenesis

In fungi, laccases are involved in morphogenesis . As a fungal laccase, LacMP could potentially play a role in this process .

Fungal Plant-Pathogen Host Interactions

Laccases are involved in fungal plant-pathogen host interactions . LacMP could potentially be used in research related to these interactions .

Lignin Mineralization

Laccases are involved in lignin mineralization . LacMP could potentially be used in research or applications related to this process .

Pigment Production

In fungi, laccases are involved in pigment production . As a fungal laccase, LacMP could potentially be used in pigment production processes .

properties

IUPAC Name |

[(2S,3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3S,4S,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27+,28-,29-,30-,31-,32+,33-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQFKIZJLSSYAP-JWSQQRBLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693677 |

Source

|

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160227-12-3 |

Source

|

| Record name | 4-Methoxyphenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Hexahydro-1H-pyrrolo[3,2-b]pyridin-4(2H)-amine](/img/structure/B574990.png)

![Tert-butyl 4-[1-(4-fluorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B574996.png)